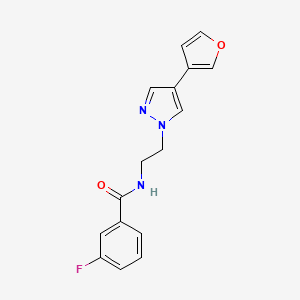

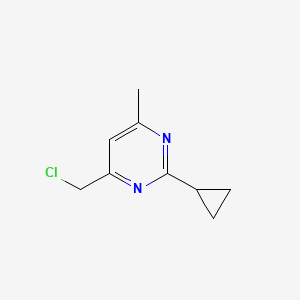

![molecular formula C29H24N2O4 B2662930 (Z)-2-Cyano-3-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide CAS No. 357965-32-3](/img/structure/B2662930.png)

(Z)-2-Cyano-3-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of chalcone derivative. Chalcones are a type of organic compound that consists of two aromatic rings (phenyl groups) linked by a three-carbon α,β-unsaturated carbonyl system . They are considered biogenetic precursors for flavonoids and isoflavonoids, and are abundant in edible plants .

Synthesis Analysis

While specific synthesis methods for this compound are not available, chalcones are typically synthesized using Claisen-Schmidt condensation, which involves the condensation of an aromatic aldehyde and an aromatic ketone in the presence of a base .Molecular Structure Analysis

The molecular structure of chalcones, including this compound, is characterized by two aromatic (phenyl) rings linked through an α,β-unsaturated carbonyl system . The exact structure would need to be determined through experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods .Chemical Reactions Analysis

Chalcones are known to undergo a variety of chemical reactions due to their open-chain structure and the ability to alter their skeletal structure to produce a new class of organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific chalcone would need to be determined experimentally. This typically involves techniques such as FT-IR, FT-Raman, NMR, and UV−vis spectral methods .Scientific Research Applications

Synthesis and Characterization

- N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with a naphthalen-1-yl substituent, have been synthesized and characterized. These compounds were analyzed using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. One such compound with naphthalen-1-yl was characterized through single crystal X-ray diffraction, providing insights into its crystal structure and molecular conformation (Özer, Arslan, VanDerveer, & Külcü, 2009).

Anticancer Evaluation

- Research on benzimidazole derivatives, including those with a naphthalen-1-ylmethyl group, has indicated potential anticancer effects. These compounds were evaluated using in vitro anticancer assays on various cancer cell lines, with some demonstrating moderate to high activity against breast cancer cells (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Electrochromic Applications

- A study on transmissive-to-green switching electrochromic polyamides bearing 2,7-bis(diphenylamino)naphthalene units has been conducted. These polyamides exhibit high solubility, good film-forming ability, and high thermal stability, with potential applications in smart windows or displays (Hsiao & Han, 2017).

Colorimetric Sensing of Fluoride Anions

- A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized for the purpose of colorimetric sensing of fluoride anions. One compound in particular demonstrated the ability to change color in response to fluoride anions, which can be useful in environmental monitoring and chemical analysis (Younes et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(Z)-2-cyano-3-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O4/c1-33-25-13-11-24(12-14-25)31-29(32)23(18-30)16-20-10-15-27(28(17-20)34-2)35-19-22-8-5-7-21-6-3-4-9-26(21)22/h3-17H,19H2,1-2H3,(H,31,32)/b23-16- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKVMRZNJXDTGV-KQWNVCNZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC4=CC=CC=C43)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=CC4=CC=CC=C43)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2662847.png)

![ethyl 3-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)benzoate](/img/structure/B2662851.png)

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2662857.png)

![N-(2-aminoethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2662861.png)

![3-(2-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2662867.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea](/img/structure/B2662870.png)